molecular formula C6H3Cl2FO2S B1350638 5-Chloro-2-fluorobenzenesulfonyl chloride CAS No. 351003-49-1

5-Chloro-2-fluorobenzenesulfonyl chloride

Cat. No.: B1350638
CAS No.: 351003-49-1
M. Wt: 229.06 g/mol
InChI Key: OZKAHSNNKADHTK-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3ClFOSO2Cl. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-fluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 5-chloro-2-fluorobenzene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.

Reaction:

C6H3ClF+HSO3ClC6H3ClFOSO2Cl+HClC6H3ClF + HSO3Cl \rightarrow C6H3ClFOSO2Cl + HCl C6H3ClF+HSO3Cl→C6H3ClFOSO2Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. The reaction is conducted in specialized reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

5-Chloro-2-fluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of sulfonamide-based drugs and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: The parent compound, lacking the chlorine and fluorine substituents.

    4-Chloro-2-fluorobenzenesulfonyl Chloride: A positional isomer with the chlorine and fluorine atoms at different positions on the benzene ring.

    5-Bromo-2-fluorobenzenesulfonyl Chloride: A similar compound where the chlorine atom is replaced by a bromine atom.

Uniqueness

5-Chloro-2-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-chloro-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKAHSNNKADHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380844
Record name 5-Chloro-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-49-1
Record name 5-Chloro-2-fluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-fluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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